molecular formula C11H13N3O B14853043 (2-(3-Methoxyphenyl)-1H-imidazol-5-YL)methanamine

(2-(3-Methoxyphenyl)-1H-imidazol-5-YL)methanamine

Cat. No.: B14853043
M. Wt: 203.24 g/mol
InChI Key: YZYJQRUCEDQLFW-UHFFFAOYSA-N
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Description

1-[2-(3-METHOXYPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE is a complex organic compound featuring an imidazole ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole core . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The use of coupling reagents like TBTU and bases such as lutidine can be employed to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-METHOXYPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the imidazole ring or the methoxyphenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary, but they often involve the use of strong acids or bases to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-[2-(3-METHOXYPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(3-METHOXYPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)methanamine: Similar in structure but lacks the imidazole ring.

    2-(3-Methoxyphenyl)-1H-imidazole: Similar but without the methanamine group.

    1-(3-Methoxyphenyl)-2-imidazoline: Contains an imidazoline ring instead of an imidazole ring.

Uniqueness: 1-[2-(3-METHOXYPHENYL)-1H-IMIDAZOL-5-YL]METHANAMINE is unique due to the presence of both the imidazole ring and the methoxyphenyl group, which confer specific chemical and biological properties not found in similar compounds .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-1H-imidazol-5-yl]methanamine

InChI

InChI=1S/C11H13N3O/c1-15-10-4-2-3-8(5-10)11-13-7-9(6-12)14-11/h2-5,7H,6,12H2,1H3,(H,13,14)

InChI Key

YZYJQRUCEDQLFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(N2)CN

Origin of Product

United States

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